A Comprehensive Guide to the Synthesis and Characterization of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
A Comprehensive Guide to the Synthesis and Characterization of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. As a bioisostere of purines and azaindoles, this fused bicyclic system has demonstrated a remarkable versatility in binding to a wide array of biological targets.[1][2] Molecules incorporating this framework have been successfully developed as potent inhibitors of various kinases, antimalarial agents, anticancer therapeutics, and agents targeting the central nervous system.[3][4][5] The specific molecule, ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, serves as a crucial and highly versatile intermediate. The chlorine atom at the C6 position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl carboxylate group at C3 can be readily modified, making it an invaluable building block for the synthesis of complex, biologically active compounds.
This guide provides a detailed technical overview of a robust synthetic methodology for this key intermediate, followed by a comprehensive characterization protocol designed to ensure its structural integrity and purity.
General Synthetic Strategies
The construction of the 1H-pyrazolo[3,4-b]pyridine system can be broadly categorized into two primary retrosynthetic approaches.[1][2]
-
Formation of the Pyridine Ring onto a Pre-existing Pyrazole: This is the most common strategy, typically employing a substituted 5-aminopyrazole as the key starting material. This dinucleophile is reacted with a suitable 1,3-biselectrophilic three-carbon synthon (such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone) to construct the pyridine ring.[1][6]
-
Formation of the Pyrazole Ring onto a Pre-existing Pyridine: This approach involves the cyclization of a hydrazine derivative onto a suitably functionalized pyridine ring, such as a 2-chloropyridine bearing an aldehyde, ketone, or ester group at the C3 position.[2]
The methodology detailed below follows the first and more prevalent strategy, which offers high regioselectivity and adaptability.
Experimental Workflow Overview
The synthesis and validation of the target compound follow a logical and systematic progression from starting materials to the fully characterized final product.
Caption: Overall workflow for the synthesis and characterization.
Detailed Synthesis Protocol
This protocol is a robust two-step procedure starting from commercially available ethyl 3-amino-1H-pyrazole-4-carboxylate. The causality behind this choice lies in its inherent structure, which provides the necessary pyrazole core and pre-installed ester group, streamlining the synthesis.
Step 1: Synthesis of Ethyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in a suitable high-boiling point solvent like diphenyl ether or Dowtherm A.
-
Reaction Initiation: Heat the suspension to approximately 120-130 °C to ensure complete dissolution of the starting material.
-
Cyclizing Agent Addition: Add malonyl dichloride (1.1 equivalents) dropwise to the heated solution over a period of 30 minutes. The use of malonyl dichloride as the 1,3-biselectrophile is efficient for forming the dihydroxypyridine ring. An exothermic reaction is expected.
-
Cyclocondensation: After the addition is complete, raise the temperature to 240-250 °C and maintain it for 2-3 hours to drive the cyclocondensation and subsequent aromatization to completion.
-
Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solvent. Filter the solid, wash thoroughly with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with ethanol. Dry the resulting solid under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the crude ethyl 4,6-dihydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate from the previous step.
-
Chlorination: Add an excess of phosphorus oxychloride (POCl₃), typically 5-10 volumes relative to the starting material. The use of POCl₃ is a standard and highly effective method for converting hydroxyl groups on heterocyclic rings to chlorides.[7]
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8. The product will precipitate as a solid. Alternatively, the product can be extracted with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Collect the solid by filtration, wash with water, and dry. If an extraction was performed, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a solid.
Proposed Reaction Mechanism
The core of the synthesis involves a cyclocondensation followed by a chlorination step. The mechanism is a classic example of heterocyclic ring formation.
Caption: Simplified reaction mechanism for the two-step synthesis.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (Molecular Formula: C₉H₈ClN₃O₂, Molecular Weight: 225.63 g/mol ).[8]
| Technique | Expected Results & Interpretation |
| ¹H NMR | Aromatic Protons: Two distinct singlets or doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the protons on the pyridine ring (H-4 and H-5). NH Proton: A broad singlet at high chemical shift (δ > 12 ppm) for the pyrazole N-H, which may be exchangeable with D₂O. Ethyl Group: A quartet (δ ~4.4 ppm, 2H) for the -OCH₂- protons and a triplet (δ ~1.4 ppm, 3H) for the -CH₃ protons, showing characteristic coupling. |
| ¹³C NMR | Carbonyl Carbon: A signal around δ 160-165 ppm for the ester C=O. Aromatic Carbons: Multiple signals in the range of δ 110-155 ppm corresponding to the carbons of the fused heterocyclic core. Ethyl Group: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A prominent peak at m/z 225, with an isotopic peak at m/z 227 ([M+2]⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. Fragmentation: Common fragmentation patterns for similar structures include the loss of an ethoxy radical (-•OCH₂CH₃, m/z 45) or ethylene (-C₂H₄, m/z 28) from the ester group.[9][10] |
| Infrared (IR) Spectroscopy | N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹. C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the ester carbonyl group. C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹. C=N and C=C Stretches: Multiple bands in the 1500-1650 cm⁻¹ region. |
| Melting Point | A sharp and defined melting point is indicative of high purity. |
Applications in Drug Development
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not typically an end-product but rather a strategic starting point. The C6-chloro position is readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[4] This flexibility enables the rapid generation of diverse compound libraries for screening against biological targets, particularly in the development of novel kinase inhibitors for oncology.
References
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available from: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available from: [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available from: [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available from: [Link]
-
Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available from: [Link]
-
Supporting Information. The Royal Society of Chemistry. Available from: [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available from: [Link]
-
A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. PMC - NIH. Available from: [Link]
-
Synthesis of (b) 4-Chloro-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine. PrepChem.com. Available from: [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available from: [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. Google Patents.
-
Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. ResearchGate. Available from: [Link]
-
(PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. Available from: [Link]
-
Ethyl6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate. MySkinRecipes. Available from: [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. Available from: [Link]
-
ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. ChemSynthesis. Available from: [Link]
-
Ethyl 1H-pyrazolo[4,3-b]pyridine-3-carboxylate. AMERICAN ELEMENTS. Available from: [Link]
-
Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. NIH. Available from: [Link]
-
Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1][3][4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(. ACS Publications - American Chemical Society. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. CAS 1083181-27-4 | 6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester - Synblock [synblock.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
